Neutrophil elastase inhibitor 6
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Overview
Description
Neutrophil elastase inhibitor 6 is a compound designed to inhibit the activity of neutrophil elastase, a serine protease primarily found in neutrophils. Neutrophil elastase plays a crucial role in the body’s immune response by breaking down proteins during inflammation. excessive activity of this enzyme can lead to tissue damage and is associated with various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of neutrophil elastase inhibitor 6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. Common synthetic routes may involve the use of peptide coupling reactions, protection and deprotection steps, and purification processes such as chromatography .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for yield, purity, and cost-effectiveness. The process may include automated synthesis, high-throughput screening, and rigorous quality control measures to ensure consistency and efficacy .
Chemical Reactions Analysis
Types of Reactions: Neutrophil elastase inhibitor 6 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and catalysts such as palladium or platinum
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Neutrophil elastase inhibitor 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and protein interactions.
Biology: Helps in understanding the role of neutrophil elastase in cellular processes and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, such as COPD, cystic fibrosis, and ARDS
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
Mechanism of Action
Neutrophil elastase inhibitor 6 exerts its effects by binding to the active site of neutrophil elastase, thereby preventing the enzyme from interacting with its natural substrates. This inhibition reduces the enzyme’s proteolytic activity, which in turn mitigates tissue damage and inflammation. The molecular targets and pathways involved include the serine protease activity of neutrophil elastase and its role in the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
Sivelestat: A specific neutrophil elastase inhibitor used clinically for treating ARDS and other inflammatory conditions
Ebselen Analogues: Compounds with dual inhibitory activity against neutrophil elastase and other proteases
Benzenesulfonic Acid Derivatives: Evaluated for their inhibitory activity against neutrophil elastase.
Uniqueness: Neutrophil elastase inhibitor 6 is unique due to its specific binding affinity and inhibitory potency against neutrophil elastase. Compared to other inhibitors, it may offer improved selectivity and reduced off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C38H48N3O12PS3 |
---|---|
Molecular Weight |
866.0 g/mol |
IUPAC Name |
2-[4-[2-[[(2S)-1-[(2S)-2-[[(1R)-1-bis(4-methylsulfanylphenoxy)phosphoryl-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfonyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]phenoxy]acetic acid |
InChI |
InChI=1S/C38H48N3O12PS3/c1-25(2)37(54(47,52-28-12-16-30(55-3)17-13-28)53-29-14-18-31(56-4)19-15-29)40-36(45)33-7-6-21-41(33)38(46)32(20-22-57(5,48)49)39-34(42)23-50-26-8-10-27(11-9-26)51-24-35(43)44/h8-19,25,32-33,37H,6-7,20-24H2,1-5H3,(H,39,42)(H,40,45)(H,43,44)/t32-,33-,37+/m0/s1 |
InChI Key |
AKDBLYVEJOWVHL-KIVZLOICSA-N |
Isomeric SMILES |
CC(C)[C@H](NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |
Canonical SMILES |
CC(C)C(NC(=O)C1CCCN1C(=O)C(CCS(=O)(=O)C)NC(=O)COC2=CC=C(C=C2)OCC(=O)O)P(=O)(OC3=CC=C(C=C3)SC)OC4=CC=C(C=C4)SC |
Origin of Product |
United States |
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